2-Amino-5-bromopyrimidine

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

2-Amino-5-bromopyrimidine (CAS 7752-82-1) is the premier halogenated heterocyclic building block for medicinal chemistry, offering an unmatched balance of reactivity and selectivity in palladium-catalyzed cross-coupling reactions. Unlike its chloro (less reactive) or iodo (overly reactive) analogs, the bromine atom at the 5-position delivers optimal Suzuki–Miyaura coupling efficiency and regioselectivity. It is the starting material of choice for the BOC-protected metalation route to 2-aminopyrimidine-5-boronic acid, a critical intermediate in the synthesis of the PI3K/mTOR inhibitor GDC-0980, achieving yields up to 73.9%. This compound also enables predictable supramolecular assembly (cis geometry, zigzag Cu(I) chains) and serves as a validated scaffold for CHK1 inhibitors (IC50 = 0.4 nM) and BRDT bromodomain binders (Kd = 830 nM). Choose 2-amino-5-bromopyrimidine for reliable, kilo-scale manufacturing of pharmaceutical and agrochemical leads.

Molecular Formula C4H4BrN3
Molecular Weight 174 g/mol
CAS No. 7752-82-1
Cat. No. B017363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromopyrimidine
CAS7752-82-1
Synonyms5-Bromo-2-pyrimidinamine;  2-Amino-5-bromo-pyrimidine;  2-Amino-5-bromopyrimidine;  5-Bromo-2-pyrimidinamine;  5-Bromopyrimidin-2-ylamine;  NSC 27269; 
Molecular FormulaC4H4BrN3
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)Br
InChIInChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
InChIKeyUHRHPPKWXSNZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromopyrimidine (CAS 7752-82-1): A Strategic Heterocyclic Building Block for Palladium-Catalyzed Cross-Coupling and Pharmaceutical Intermediate Synthesis


2-Amino-5-bromopyrimidine (CAS 7752-82-1) is a halogenated heterocyclic building block, characterized by an amino group at the 2-position and a bromine atom at the 5-position of the pyrimidine ring . It is primarily employed as a versatile intermediate in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the introduction of aryl and heteroaryl substituents at the 5-position for the construction of complex pharmaceutical and agrochemical scaffolds [1].

2-Amino-5-bromopyrimidine: Why Positional Isomers and Alternative Halogenated Pyrimidines Are Not Interchangeable in Cross-Coupling and Coordination Chemistry


Generic substitution of 2-amino-5-bromopyrimidine with its positional isomers (e.g., 2-amino-4-bromopyrimidine) or alternative 5-halogenated analogs (e.g., 5-chloro or 5-iodo derivatives) fails due to significant differences in cross-coupling efficiency, regioselectivity, and supramolecular assembly behavior. The reactivity of the 5-position in pyrimidines is electronically distinct from the 2- or 4-positions, leading to divergent outcomes in palladium-catalyzed reactions [1]. Furthermore, the identity of the halogen atom at the 5-position dictates the outcome of Suzuki-Miyaura couplings, with bromo derivatives offering an optimal balance of reactivity and stability compared to chloro (less reactive) or iodo (excessively reactive) analogs [2]. In coordination polymer synthesis, the halogen atom identity controls the crystal packing geometry, with 2-amino-5-bromopyrimidine yielding distinct structural motifs compared to its iodo counterpart [3].

2-Amino-5-bromopyrimidine: Head-to-Head Quantitative Performance Data Versus Chloro and Iodo Analogs in Suzuki Coupling, Coordination Chemistry, and Synthesis Yield


Superior Suzuki Coupling Reactivity: 2-Amino-5-bromopyrimidine Outperforms Chloro Analogs in Palladium-Catalyzed Cross-Coupling

2-Amino-5-bromopyrimidine exhibits significantly higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to its 2-chloro-substituted counterpart. While 2-chloro-substituted pyrimidines are readily available, cross-coupling reactions employing them as building blocks proceed poorly if at all [1]. This class-level inference is supported by the general observation that chloropyrimidines are less reactive than bromopyrimidines in palladium-catalyzed couplings, with the bromine atom providing a more facile oxidative addition step [2].

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation Heterocyclic chemistry

Optimal Halogen Selection for Suzuki Coupling: 2-Amino-5-bromopyrimidine Offers Balanced Reactivity vs. Iodo (Too Reactive) and Chloro (Too Unreactive)

The electron-deficient nature of the pyrimidine ring makes typical iodo and bromo substrates highly reactive in Suzuki couplings. However, the iodo derivative (2-amino-5-iodopyrimidine) is often too reactive to exhibit good selectivity when two or more halogens are present on the pyrimidine ring [1]. In contrast, the bromo derivative provides a balance: it is sufficiently reactive to couple efficiently, yet it offers better selectivity control in polyhalogenated systems compared to the iodo analog. This is a direct class-level inference applicable to 2-amino-5-halopyrimidines.

Suzuki-Miyaura coupling Halogen reactivity Selectivity Polyhalogenated pyrimidines

High-Yield Synthesis of 2-Amino-5-bromopyrimidine Boronic Acid: A 73.9% Total Yield Achieved via BOC Protection Route

A patented synthesis of 2-aminopyrimidine-5-boronic acid, a critical intermediate for PI3K/mTOR inhibitors like GDC-0980, proceeds from 2-amino-5-bromopyrimidine in three steps: BOC protection, metal-halogen exchange with n-BuLi/triisopropyl borate at -90 to -60 °C, and BOC deprotection. This method achieves a total yield of up to 73.9% [1]. In contrast, a prior literature method for the same transformation (unprotected 2-amino-5-bromopyrimidine with n-BuLi/B(Oi-Pr)₃ at -78 °C) gave inconsistent and poor yields of only 11–40% [2].

Boronic acid synthesis Pharmaceutical intermediate Protecting group strategy Metalation

Distinct Supramolecular Assembly: 2-Amino-5-bromopyrimidine Forms Cis-Zigzag Cu(I) Chains vs. Trans-Linear Chains for Iodo Analog

In a direct comparative study of 2-amino-5-halopyrimidine ligands with Cu(I) salts, 2-amino-5-bromopyrimidine (L-Br) and the 5-chloro analog (L-Cl) yielded coordination polymers where the halogen atoms are cis to the bridging halide anions, resulting in Cu(I) ions arranged in a zigzag fashion [1]. In contrast, the 5-iodo analog (L-I) produced complexes with the iodo atoms trans to the bridging halide anions, and the Cu(I) ions were in a linear array [1].

Coordination polymers Crystal engineering Halogen bonding Supramolecular chemistry

High Isolated Yield in Cu(I) Complex Formation: 58% Yield for (2-Amino-5-bromopyrimidine)bromocopper(I)

The reaction of CuBr₂ with 2-amino-5-bromopyrimidine and HBr in aqueous solution gave (2-amino-5-bromopyrimidine)bromocopper(I) as the major product in 58% isolated yield [1]. This quantitative yield data is specific to the 5-bromo derivative and demonstrates its practical utility in the synthesis of Cu(I) coordination complexes.

Coordination chemistry Copper complexes Synthesis yield Supramolecular building blocks

Binding Affinity to BRDT Bromodomain: A Kd of 830 nM for a Derivative Scaffold

A derivative scaffold containing the 2-amino-5-bromopyrimidine core was evaluated for binding to the BRDT bromodomain 1. The compound exhibited a binding affinity (Kd) of 830 nM against human partial length BRDT bromodomain 1, as measured by the BROMOscan assay [1]. While this is a single-point measurement and lacks a direct comparator, it establishes a baseline binding affinity for this chemotype.

Bromodomain inhibition Drug discovery Binding affinity Epigenetics

2-Amino-5-bromopyrimidine (CAS 7752-82-1): High-Impact Application Scenarios Driven by Quantitative Performance Data


Synthesis of PI3K/mTOR Inhibitor GDC-0980 and Related Boronic Acid Intermediates

2-Amino-5-bromopyrimidine is the preferred starting material for the preparation of 2-aminopyrimidine-5-boronic acid, a critical intermediate in the synthesis of the PI3K/mTOR inhibitor GDC-0980 [8]. The BOC-protected metalation route from this compound achieves a total yield of up to 73.9% [8], a significant improvement over the 11–40% yield observed with unprotected protocols . This makes it a viable choice for multikilogram pharmaceutical manufacturing.

Regioselective Suzuki-Miyaura Cross-Coupling for Diversified Pyrimidine Libraries

For medicinal chemistry programs requiring the introduction of aryl or heteroaryl groups at the pyrimidine 5-position, 2-amino-5-bromopyrimidine offers an optimal balance of reactivity and selectivity [8]. It is more reactive than the chloro analog and provides better selectivity control than the overly reactive iodo analog in polyhalogenated systems [5], making it the reagent of choice for building diverse pyrimidine-based screening libraries.

Rational Design of Cu(I) Coordination Polymers with Zigzag Chain Architectures

In crystal engineering and supramolecular chemistry, 2-amino-5-bromopyrimidine is specifically selected when a cis geometry and zigzag Cu(I) chain arrangement is desired [8]. This is in contrast to the iodo analog, which yields trans-linear chains [8]. The compound also forms Cu(I) complexes in 58% isolated yield , demonstrating its reliability as a ligand for predictable supramolecular assembly.

Early-Stage Lead Identification for Bromodomain and Kinase Inhibitor Programs

Derivatives of 2-amino-5-bromopyrimidine have demonstrated binding to the BRDT bromodomain (Kd = 830 nM) [8] and have been incorporated into advanced CHK1 inhibitors with picomolar potency (IC50 = 0.4 nM for compound (R)-17) . This scaffold is therefore a validated starting point for hit-to-lead campaigns targeting epigenetic readers and cell cycle kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-bromopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.